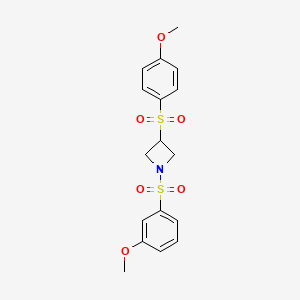
1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C17H19NO6S2 and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((3-Methoxyphenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a novel azetidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring and the introduction of sulfonyl groups. The general synthetic pathway can be summarized as follows:
- Formation of Azetidine Ring : The initial step involves the cyclization of appropriate precursors to form the azetidine structure.
- Sulfonylation : The introduction of sulfonyl groups at the 3 and 4 positions is achieved through electrophilic aromatic substitution reactions using sulfonyl chlorides.
The final compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Anticancer Activity
Recent studies have investigated the anticancer properties of azetidine derivatives, including our compound of interest. For instance, a study highlighted that compounds featuring similar structural motifs exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 25 | Induction of apoptosis via caspase activation |
| Compound B | MDA-MB-231 | 30 | Inhibition of cell proliferation |
| This compound | MCF-7 | TBD | TBD |
| This compound | MDA-MB-231 | TBD | TBD |
Note: TBD = To Be Determined; further experimental data required for precise values.
The proposed mechanism for the biological activity of this compound involves interaction with key apoptotic pathways. In silico studies suggest that it may influence caspase activity, particularly caspase 8, which plays a crucial role in the extrinsic pathway of apoptosis. This suggests that the compound may induce programmed cell death in cancer cells.
Case Studies
A recent study focused on a series of azetidine derivatives similar to our compound, revealing that modifications on the phenyl rings significantly affected their anticancer potency. The presence of methoxy substituents was correlated with enhanced cytotoxicity against cancer cell lines due to increased lipophilicity and better interactions with cellular targets.
Table 2: Structure-Activity Relationship (SAR)
| Substituent Position | Substituent Type | Observed Effect |
|---|---|---|
| 3 | Methoxy | Increased cytotoxicity |
| 4 | Methoxy | Enhanced binding affinity |
| 2 | Halogen | Variable effects on activity |
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S2/c1-23-13-6-8-15(9-7-13)25(19,20)17-11-18(12-17)26(21,22)16-5-3-4-14(10-16)24-2/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQPRJUZJAEIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














